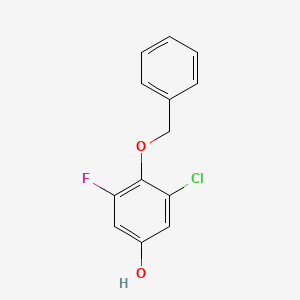

4-(Benzyloxy)-3-chloro-5-fluorophenol

描述

4-(Benzyloxy)-3-chloro-5-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyloxy group, a chlorine atom, and a fluorine atom attached to a phenol ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-chloro-5-fluorophenol typically involves the following steps:

Starting Materials: The synthesis begins with a phenol derivative that has substituents at specific positions on the aromatic ring.

Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the phenol derivative in the presence of a base.

Chlorination and Fluorination: The introduction of chlorine and fluorine atoms is achieved through electrophilic aromatic substitution reactions. Chlorination can be carried out using reagents like thionyl chloride or phosphorus pentachloride, while fluorination can be achieved using reagents such as hydrogen fluoride or fluorine gas.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

4-(Benzyloxy)-3-chloro-5-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, to form corresponding alcohols.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and aluminum chloride (AlCl3) for electrophilic substitution are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

科学研究应用

Pharmaceutical and Medicinal Chemistry

4-(Benzyloxy)-3-chloro-5-fluorophenol is primarily utilized in the development of therapeutic agents. Notably, it has been identified as a precursor in the synthesis of isoform-selective PPARα agonists. These compounds are under investigation for their potential to treat retinal disorders by improving vascular health, as demonstrated in studies using a streptozotocin-induced vascular leakage model in rats.

Case Study: PPARα Agonists

- Objective : Evaluate the efficacy of PPARα agonists derived from this compound.

- Method : In vivo tests were conducted on rat models to assess vascular leakage.

- Results : The compounds exhibited significant proof-of-concept efficacy, indicating potential therapeutic benefits for retinal disorders.

Chemical Synthesis

The compound serves as a vital building block in organic synthesis, particularly in creating chalcone derivatives and other complex molecules. The synthesis typically involves multi-step processes, including coupling with aromatic substituted aldehydes.

Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Coupling reaction with aromatic aldehyde |

| Step 2 | Purification and characterization of product |

| Step 3 | Biological activity screening |

Antimicrobial Activity

Recent studies have screened derivatives of this compound for antimicrobial properties, showing promising results against various microbial strains. This application highlights its potential role in developing new antimicrobial agents.

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Benzyloxy)-3-fluorophenol | Lacks chlorine; retains fluorine | Different reactivity profile |

| 3-Chloro-5-fluorophenol | No benzyloxy group; retains chlorine and fluorine | Different solubility and reactivity |

| 4-(Hydroxy)-3-chloro-5-fluorophenol | Hydroxyl instead of benzyloxy | Increased polarity may affect biological activity |

| 4-(Benzyloxy)-2-chloro-3-fluorophenol | Chlorine at different position | Variations in electronic properties |

作用机制

The mechanism of action of 4-(Benzyloxy)-3-chloro-5-fluorophenol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways.

Oxidative Stress Modulation: It may influence oxidative stress levels by acting as an antioxidant or pro-oxidant, depending on the context.

相似化合物的比较

Similar Compounds

4-(Benzyloxy)phenol: Lacks the chlorine and fluorine substituents, making it less reactive in certain chemical reactions.

3-Chloro-4-fluorophenol: Does not have the benzyloxy group, which affects its solubility and reactivity.

4-(Benzyloxy)-3-chlorophenol:

Uniqueness

4-(Benzyloxy)-3-chloro-5-fluorophenol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the benzyloxy group, makes it a versatile compound for various applications in research and industry.

生物活性

4-(Benzyloxy)-3-chloro-5-fluorophenol is an organic compound notable for its potential biological activities, including antimicrobial properties and applications in pharmacological research. This compound, characterized by the presence of a benzyloxy group, a chlorine atom at the 3-position, and a fluorine atom at the 5-position on a phenolic ring, has garnered interest due to its unique structural features that influence its reactivity and biological interactions.

- Molecular Formula : C₁₃H₁₀ClF O₂

- Molecular Weight : Approximately 252.669 g/mol

- Density : About 1.3 g/cm³

- Boiling Point : Approximately 391.5 °C at 760 mmHg

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been screened for effectiveness against pathogens, demonstrating potential as a lead compound in the development of new antimicrobial agents.

PPARα Agonism

This compound has been explored for its role as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα). Studies have shown that it can ameliorate conditions associated with inflammation and vascular leakage, particularly in models of diabetic retinopathy. In vivo efficacy was demonstrated in a streptozotocin-induced rat model, where it significantly reduced retinal vascular leakage .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The presence of the benzyloxy group enhances its lipophilicity, which may improve its interaction with biological targets compared to structurally similar compounds. A comparative analysis of related compounds reveals variations in their biological profiles based on subtle changes in their chemical structure .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of phenolic compounds, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, supporting its potential application in treating bacterial infections.

PPARα Agonism and Diabetic Retinopathy

In a preclinical study focusing on diabetic retinopathy, the administration of this compound showed promising results in reducing vascular leakage in diabetic rats. The study highlighted its ability to cross the blood-retinal barrier and maintain bioavailability while exhibiting minimal toxicity over extended periods .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Benzyloxy)-3-fluorophenol | Lacks chlorine; retains fluorine | Potentially different reactivity profile |

| 3-Chloro-5-fluorophenol | No benzyloxy group; retains chlorine | Different solubility and reactivity |

| 4-(Hydroxy)-3-chloro-5-fluorophenol | Hydroxyl instead of benzyloxy | Increased polarity may affect biological activity |

| 4-(Benzyloxy)-2-chloro-3-fluorophenol | Chlorine at different position | Variations in electronic properties |

属性

IUPAC Name |

3-chloro-5-fluoro-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAOFURKSGJYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。